molecular formula C11H10BrNO2 B8256086 Ethyl 2-bromoindolizine-7-carboxylate

Ethyl 2-bromoindolizine-7-carboxylate

Cat. No.: B8256086
M. Wt: 268.11 g/mol
InChI Key: UKTSOOWSNFMTBN-UHFFFAOYSA-N
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Description

Ethyl 2-bromoindolizine-7-carboxylate (CAS 1427310-03-9) is a brominated indolizine derivative that serves as a versatile synthetic intermediate and key building block in modern medicinal chemistry, particularly in the design of novel anticancer agents. This compound features a molecular formula of C 11 H 10 BrNO 2 and a molecular weight of 268.11 g/mol. Its primary research application is as a critical precursor in the synthesis of complex heterocyclic compounds. Recent studies highlight its use in creating a library of 1,2,4-oxadiazole-incorporated indolizine-thiadiazole derivatives, which were screened for their preliminary anticancer activity against multiple human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . The bromine atom at the 2-position allows for further functionalization via cross-coupling reactions, enabling researchers to explore diverse chemical space for drug discovery . The indolizine core is a privileged structure in drug discovery, known for its wide range of biological activities, which include acting as antimicrobial, anti-inflammatory, and antitubular agents, among others . As a high-purity synthetic intermediate, this compound provides researchers with a valuable tool for constructing novel molecules aimed at probing biological pathways and developing new therapeutic candidates. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromoindolizine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)8-3-4-13-7-9(12)6-10(13)5-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTSOOWSNFMTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Bromoindolizine 7 Carboxylate

Retrosynthetic Analysis and Strategic Disconnections for Ethyl 2-bromoindolizine-7-carboxylate

A retrosynthetic analysis of this compound reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The most common and effective approach for the synthesis of the indolizine (B1195054) core involves the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. This leads to a primary disconnection across the C1-N4 and C3-C2 bonds, suggesting a [3+2] cycloaddition strategy.

This retrosynthetic pathway identifies a substituted pyridinium (B92312) ylide and a suitable two-carbon component as key synthons. Specifically, the target molecule can be disconnected to a 4-bromo-pyridine derivative, which would form the six-membered ring, and a three-carbon fragment that would cyclize to form the pyrrole moiety. A plausible set of precursors would therefore be a suitably substituted pyridinium salt and an electron-deficient alkyne.

An alternative disconnection could be envisioned through the formation of the six-membered pyridine ring onto a pre-existing pyrrole scaffold. However, this approach is generally less common due to the often more complex synthesis of appropriately substituted pyrrole precursors.

Classical Cyclization Approaches to the Indolizine Nucleus Applicable to this compound

The 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkynes is a cornerstone of indolizine synthesis and represents a highly convergent and versatile method. rsc.orgrsc.org This reaction proceeds through the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt in the presence of a base. The ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with a dipolarophile, such as an activated alkyne, to form a dihydroindolizine intermediate which subsequently aromatizes to the indolizine product.

For the synthesis of this compound, a potential pathway would involve the reaction of a 4-bromopyridinium ylide with an appropriate propiolate derivative. The key pyridinium salt precursor could be synthesized by the alkylation of 4-bromopyridine (B75155). The choice of the alkylating agent is crucial to introduce the desired substituent at the 2-position of the indolizine ring.

Reactant 1 (Pyridinium Salt Precursor) Reactant 2 (Dipolarophile) Base Product
1-(2-ethoxy-2-oxoethyl)-4-bromopyridinium bromideEthyl propiolateTriethylamineThis compound
4-bromo-1-(cyanomethyl)pyridinium chlorideEthyl propiolatePotassium carbonateThis compound (after functional group manipulation)

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the pyridinium ylide and the dipolarophile. Electron-withdrawing groups on both reactants generally favor the reaction. bris.ac.uk

While less conventional for the synthesis of aromatic indolizines, Ring-Closing Metathesis (RCM) offers a powerful tool for the construction of cyclic systems. An application of RCM to the synthesis of the indolizine core would necessitate a suitably functionalized pyridine precursor bearing two olefinic tethers.

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. ynu.edu.cn Several MCRs have been developed for the synthesis of polysubstituted indolizines. proquest.com A plausible MCR strategy for the synthesis of this compound could involve the one-pot reaction of a 4-bromopyridine derivative, an aldehyde, and an isonitrile. rsc.org

Another MCR approach could be a three-component reaction of a 2-(4-bromopyridin-2-yl)acetate, an aldehyde, and an isonitrile. The flexibility of MCRs allows for the introduction of a wide range of substituents on the indolizine core by varying the starting components.

Component 1 Component 2 Component 3 Catalyst/Conditions Potential Product
4-BromopyridineGlyoxylic acid ethyl esterBromoacetonitrileBase, heatThis compound
Ethyl 2-(4-bromopyridin-2-yl)acetateFormaldehydeIsocyanoacetic acid ethyl esterAcid catalystA precursor to this compound

Transition-Metal-Catalyzed Synthesis of this compound

Palladium-catalyzed reactions have emerged as powerful tools for the construction of heterocyclic systems, including indolizines. These methods often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.org

A palladium-catalyzed annulation approach to this compound could involve the reaction of a 2-substituted-4-bromopyridine with a suitable alkyne. For instance, a palladium-catalyzed coupling of 2-ethynyl-4-bromopyridine with a component that provides the remaining atoms of the pyrrole ring, followed by cyclization, could yield the target molecule.

Furthermore, palladium-catalyzed cross-coupling/cycloisomerization cascades have been developed for the synthesis of 1,3-disubstituted indolizines. rsc.orgrsc.org This strategy could be adapted by starting with a propargylic carbonate derivative of a 4-bromopyridine. A palladium-catalyzed cross-coupling with an organoboronic acid, followed by a cycloisomerization, would furnish the indolizine core. The bromine at the 7-position and the ethyl carboxylate at the 2-position would need to be incorporated into the starting materials.

A multicomponent synthesis of indolizines using palladium catalysis has also been reported, involving the carbonylative coupling of bromopyridines, imines, and alkynes. nih.govscispace.comsemanticscholar.org This modular approach allows for the variation of all substituents on the indolizine ring.

Method Starting Materials Catalyst System Key Steps
Annulation2-Ethynyl-4-bromopyridine, Ethyl 2-bromoacetatePd(OAc)₂, PPh₃C-C bond formation, Cyclization
Cross-Coupling/Cycloisomerization3-(4-bromopyridin-2-yl)prop-2-yn-1-yl carbonate, Organoboronic acidPd(PPh₃)₄, BaseCross-coupling, Cycloisomerization
Carbonylative Coupling4-Bromopyridine, Imine, Ethyl propiolate, COPdCl₂(PPh₃)₂, BaseCarbonylative formation of a 1,3-dipole, Cycloaddition

Copper- and Silver-Catalyzed Routes to Indolizine Derivatives

Transition metal catalysis offers powerful tools for the construction of the indolizine core. Copper and silver catalysts, in particular, have been extensively used due to their cost-effectiveness and unique reactivity in promoting cyclization reactions.

Copper-catalyzed methodologies often involve the reaction of pyridine derivatives with various coupling partners. A common strategy is the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids or terminal alkenes. organic-chemistry.orgamazonaws.com For instance, the copper(II)-acetate-catalyzed reaction between a 2-alkylpyridine and a cinnamic acid derivative in the presence of a ligand like 1,10-phenanthroline (B135089) can afford substituted indolizines. amazonaws.com Another versatile approach is the copper-assisted cycloisomerization of alkynyl imines or 2-pyridyl-substituted propargylic acetates, which provides efficient access to the indolizine skeleton under mild conditions. organic-chemistry.org A novel and versatile approach involves the copper-catalyzed coupling and cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds via the cleavage of C-F bonds. rsc.orgresearchgate.net

Silver-catalyzed reactions frequently proceed via oxidative C-H functionalization and subsequent cyclization. For example, the reaction of 2-alkylpyridines with terminal or disubstituted alkynes in the presence of a silver salt like silver(I) carbonate can lead to the formation of 1,2,3-trisubstituted indolizines with excellent regioselectivity. rsc.org One of the advantages of this method is the potential for recycling and reusing the silver salt, making the process more environmentally benign. nih.gov

Table 1: Comparison of Copper- and Silver-Catalyzed Indolizine Synthesis

Catalyst System Starting Materials Key Reaction Type Advantages
Cu(OAc)₂ / 1,10-phenanthroline 2-Alkylazaarenes, α,β-Unsaturated Carboxylic Acids Oxidative Annulation Readily available starting materials.
CuI 2-(Pyridin-2-yl)acetate, gem-Difluoroalkenes Coupling/Cyclization Utilizes C-F bond cleavage.
Ag₂CO₃ 2-Alkylpyridines, Alkynes Oxidative C-H Functionalization/Cyclization Recyclable catalyst, good regioselectivity.

Rhodium- and Ruthenium-Catalyzed Cyclization Pathways

Rhodium and ruthenium catalysts are known for their ability to facilitate C-H activation and cyclization reactions, providing alternative and often highly efficient routes to indolizine derivatives.

Rhodium(III)-catalyzed oxidative annulation of pyridinium salts with alkynes has emerged as a powerful method for constructing the indolizine ring system. nih.gov This approach involves the cleavage of C(sp²)-H and C(sp³)-H bonds and demonstrates a broad substrate scope. nih.gov Another strategy involves a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, which allows for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org

Ruthenium-catalyzed reactions also offer diverse pathways to indolizines. For instance, [Ru(p-cymene)Cl₂]₂ can catalyze the C-H functionalization of indoles and indolines, demonstrating its utility in functionalizing heterocyclic systems. rsc.org While not a direct synthesis of the indolizine core from non-cyclic precursors in this specific example, it highlights the capability of ruthenium catalysts in C-H activation of related nitrogen heterocycles. More direct approaches involve the ruthenium-catalyzed synthesis of indoles from N-aryl-2-aminopyridines and sulfoxonium ylides, which could be adapted for indolizine synthesis. nih.gov

Table 2: Rhodium- and Ruthenium-Catalyzed Routes to Indolizine Derivatives

Catalyst Starting Materials Reaction Type Key Features
[RhCp*Cl₂]₂ Pyridinium salts, Alkynes Oxidative Annulation via C-H/C-H activation Broad substrate scope, good efficiency.
Rh catalyst with chiral ligand Pyridine derivatives, Allylic carbonates Asymmetric Allylation/Tschitschibabin reaction High enantioselectivity for 3-substituted indolizines.
[Ru(p-cymene)Cl₂]₂ N-aryl-2-aminopyridines, Sulfoxonium ylides Intermolecular Annulation Potential for adaptation to indolizine synthesis.

Organocatalytic Approaches for Asymmetric Synthesis of Indolizine Derivatives Leading to this compound

While metal catalysis is dominant, organocatalysis has gained traction for the asymmetric synthesis of chiral indolizine derivatives. These methods often focus on the functionalization of a pre-formed indolizine ring. Chiral Brønsted acids and chiral phosphoric acids have been successfully employed to catalyze the C3-alkylation of indolizines with various electrophiles. rsc.org This provides a route to biologically important indolizine derivatives with high enantioselectivity. rsc.org

The development of organocatalytic methods for the asymmetric synthesis of the indolizine core itself is an emerging area. Strategies involving cascade reactions promoted by chiral amines or N-heterocyclic carbenes (NHCs) have been reported for the synthesis of related nitrogen heterocycles. organic-chemistry.org The application of such strategies to the synthesis of chiral indolizine-7-carboxylates would be a significant advancement, potentially allowing for the enantioselective synthesis of precursors to this compound. nih.govrsc.orgnih.gov

Direct Bromination and Bromine Incorporation Strategies at Position 2 of the Indolizine Core

The introduction of a bromine atom at the C2 position of the indolizine ring is a key step in the synthesis of the target molecule. This can be achieved through direct electrophilic bromination of the indolizine core, nucleophilic incorporation of bromine during ring formation, or by using brominated precursors.

Electrophilic Bromination Methodologies

The indolizine ring is electron-rich and susceptible to electrophilic substitution. However, the regioselectivity of these reactions can be challenging to control, with positions C1 and C3 often being more reactive. For the synthesis of this compound, selective bromination at the C2 position is required.

N-Bromosuccinimide (NBS) is a common and convenient reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgorganic-chemistry.org The regioselectivity of bromination with NBS can be influenced by the solvent, temperature, and the electronic nature of the substituents on the indolizine ring. nih.gov For instance, the presence of an electron-withdrawing group like an ester at the C7 position might influence the reactivity of the different positions on the pyrrole moiety of the indolizine. While direct C2 bromination of an indolizine-7-carboxylate is not extensively documented, related electrophilic aromatic brominations often utilize NBS in a suitable solvent like acetonitrile (B52724) or carbon tetrachloride, sometimes with a catalytic amount of acid. nih.govyoutube.com

Table 3: Conditions for Electrophilic Aromatic Bromination with NBS

Substrate Type Reagent Solvent Conditions Outcome
Activated Aromatic Rings NBS Acetonitrile 0 °C to 60 °C Regioselective monobromination. nih.gov
Acetanilide NBS, cat. HCl Acetonitrile Room Temperature High yield of 4-bromoacetanilide. youtube.com

Nucleophilic Bromination during Indolizine Formation

An alternative strategy for incorporating bromine at the C2 position is through a nucleophilic mechanism during the construction of the indolizine ring. This can be achieved by using a C2-synthon that already contains a bromine atom or can generate a reactive intermediate susceptible to nucleophilic attack by a bromide source.

A notable metal-free approach involves the cascade Michael/SN2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. nih.govacs.org In this reaction, the 2-alkylpyridine acts as a C,N-dinucleophile, and the bromonitroolefin serves as a 1,2-dielectrophile. nih.govacs.org The reaction proceeds through a Michael addition, followed by an intramolecular nucleophilic substitution that displaces the bromide, and finally aromatization to yield the functionalized indolizine. While this specific example leads to substitution at other positions, the principle of using a brominated building block in a cascade reaction is a viable strategy for introducing bromine into the indolizine core.

Selective Bromination of Precursor Intermediates

A powerful and often highly regioselective method involves the bromination of a precursor molecule, which is then cyclized to form the desired 2-bromoindolizine. This approach allows for the introduction of the bromine atom at a specific position before the indolizine ring is formed, thus avoiding issues with the inherent reactivity of the heterocyclic system.

One such strategy involves the use of brominated pyridinium ylides. Pyridinium ylides are key intermediates in the 1,3-dipolar cycloaddition route to indolizines. researchgate.netresearchgate.netorganic-chemistry.orgmdpi.com By starting with a brominated precursor to the pyridinium ylide, the bromine atom can be precisely positioned in the final indolizine product. For example, a reaction sequence involving the 1,3-dipolar cycloaddition of a pyridinium ylide with maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination of the resulting 1-unsubstituted indolizine has been reported to yield 1-bromoindolizines. researchgate.net A similar concept could be applied to introduce a bromine at the desired C2 position by careful choice of the ylide precursor.

Another approach is the copper-catalyzed bromination of a methyl ketone, which then participates in a 1,3-dipolar cycloaddition with a pyridinium ylide and subsequent oxidative decarboxylation and aromatization to form the indolizine. organic-chemistry.org This method integrates the bromination step early in the synthetic sequence, ensuring the bromine is incorporated into the final product. Additionally, the synthesis of brominated isoindolines as precursors to other functionalized molecules has been described, highlighting the utility of halogenating precursors in heterocyclic synthesis. rsc.orgresearchgate.net

Esterification and Functional Group Manipulation at Position 7 of the Indolizine Core

The introduction of the ethyl carboxylate group at the 7-position of the 2-bromoindolizine framework is typically performed after the bicyclic core has been assembled. The primary precursor for this transformation is 2-bromoindolizine-7-carboxylic acid. Methodologies for this conversion range from classical acid-catalyzed reactions to milder, coupling agent-mediated processes.

The most traditional and straightforward method for converting a carboxylic acid to its corresponding ethyl ester is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This method involves reacting the carboxylic acid precursor, 2-bromoindolizine-7-carboxylic acid, with an excess of ethanol (B145695) in the presence of a strong acid catalyst. youtube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by the ethanol molecule forms a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester and regenerates the acid catalyst. To drive the equilibrium towards the product, ethanol is typically used as the solvent to ensure it is in large excess, and sometimes a dehydrating agent is employed to remove the water formed during the reaction. masterorganicchemistry.com

Commonly used catalysts and conditions are summarized in the table below.

CatalystSolventTemperatureTypical Reaction TimeNotes
Sulfuric Acid (H₂SO₄)EthanolReflux4-12 hoursA strong and effective catalyst, though it can cause charring with sensitive substrates.
Hydrochloric Acid (HCl)EthanolReflux6-16 hoursOften generated in situ from acetyl chloride or thionyl chloride in ethanol.
p-Toluenesulfonic Acid (TsOH)Ethanol / Toluene (B28343)Reflux8-24 hoursA milder, solid catalyst that is easier to handle than sulfuric acid. Toluene can be used for azeotropic removal of water.

This table presents typical conditions for Fischer esterification based on established chemical principles, as specific data for the direct synthesis of this compound was not available in the reviewed literature.

Beyond direct esterification, other techniques can be employed after the indolizine ring has been synthesized. These methods offer alternatives, particularly when the starting material is another ester or when the substrate is sensitive to strong acidic conditions.

Transesterification: This process involves the conversion of one ester to another. For instance, if mthis compound were more readily accessible, it could be converted to the desired ethyl ester. Transesterification can be catalyzed by either acids or bases. mdpi.com In an acid-catalyzed reaction, the mechanism is similar to Fischer esterification. In a base-catalyzed process, a strong base, such as sodium ethoxide, is used. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate, which then expels a methoxide (B1231860) ion to yield the ethyl ester. mdpi.com To favor the formation of the ethyl ester, a large excess of ethanol is used as the solvent. researchgate.netorganic-chemistry.org

Post-Cyclization Esterification via Coupling Agents: For substrates that are sensitive to the high temperatures and strong acids of Fischer esterification, methods employing coupling agents are preferred. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and an acylation catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgnih.govorganic-chemistry.org

In this reaction, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate can then be attacked by ethanol to form the ester. The role of DMAP is crucial; it acts as an acyl-transfer agent by reacting with the O-acylisourea to form an N-acylpyridinium salt, which is an even more reactive acylating agent, thus accelerating the reaction and suppressing side reactions. nih.gov This method is performed under mild, often room-temperature, conditions. organic-chemistry.org

Reagent SystemSolventTemperatureKey Features
DCC / DMAPDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to Room TempMild conditions; suitable for acid-sensitive substrates. orgsyn.org Forms dicyclohexylurea (DCU) byproduct, which can be removed by filtration.
EDC / DMAPDichloromethane (DCM)0 °C to Room TempEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide, making byproduct removal easier during aqueous workup.
Acid Chloride FormationDichloromethane (DCM), Toluene0 °C to Room TempThe carboxylic acid can first be converted to a highly reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ethanol. This is a two-step process but is very effective.

This interactive table summarizes common post-cyclization esterification techniques applicable to heteroaromatic carboxylic acids.

Optimization of Reaction Conditions and Yields for Efficient Synthesis of this compound

Studies on the synthesis of various indolizine derivatives have highlighted several key parameters for optimization:

Catalyst Selection: Copper and palladium catalysts are frequently used to facilitate the key bond-forming reactions in indolizine synthesis. organic-chemistry.org For instance, copper(I) iodide has been shown to be effective in certain cyclization reactions. rsc.org Metal-free conditions have also been developed, sometimes employing iodine or other oxidants like TEMPO to promote the reaction. organic-chemistry.org

Solvent Effects: The polarity and boiling point of the solvent can dramatically influence reaction rates and yields. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene are commonly employed. rsc.org Some modern approaches even utilize solvent-free conditions, which can increase reaction efficiency and simplify purification. organic-chemistry.org

Temperature and Reaction Time: Optimization often involves finding the lowest possible temperature that provides a reasonable reaction rate to minimize the formation of byproducts. Reaction times for indolizine synthesis can range from a few hours to over a day, depending on the reactivity of the substrates and the conditions used. nih.gov

The following table summarizes findings from optimization studies on the synthesis of various functionalized indolizine cores, which are instructive for developing an efficient synthesis of the target compound.

Catalyst SystemSolventTemperature (°C)Yield (%)Reference Compound Type
Metal-Free (TEMPO oxidant)DMF120up to 98Multisubstituted Indolizines
Acid CatalystN/AN/A8-95Fluorescent Indolizines
PtCl₂ / Phosphine (B1218219) LigandBenzene70up to 79C-1 Substituted Indolizines
Au(III) CatalystSolvent-free or WaterN/AHighAminoindolizines

Data compiled from studies on the synthesis of various indolizine derivatives, demonstrating the impact of reaction conditions on yield. organic-chemistry.orgnih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. nih.govbohrium.com The synthesis of indolizine derivatives is increasingly being adapted to align with the principles of green chemistry.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with more environmentally friendly alternatives is a primary goal. Water has been successfully used as a solvent for some indolizine syntheses. nih.gov Similarly, ethylene (B1197577) glycol has been employed as a recyclable, green solvent. rsc.org

Catalysis: The development of more efficient and recyclable catalysts is central to green chemistry. This includes using heterogeneous catalysts that can be easily filtered out and reused, or biocatalysts like enzymes that operate under mild conditions in aqueous media. Lipases from Candida antarctica, for example, have been used to catalyze the one-pot synthesis of indolizines in water. nih.gov

Atom Economy and One-Pot Reactions: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle. Multi-component, one-pot reactions, where several steps are carried out in the same vessel without isolating intermediates, are highly desirable as they reduce waste, save energy, and shorten synthesis times. organic-chemistry.org

Solvent-Free Synthesis: Conducting reactions without any solvent is an ideal green approach, as it eliminates solvent waste entirely. Several methods for synthesizing indolizines under solvent-free conditions, often using microwave irradiation to provide energy, have been reported. organic-chemistry.orgijettjournal.org

Scalable Synthesis and Process Chemistry Considerations for Industrial Production

Transitioning a synthetic route from a laboratory scale to industrial production introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. pharmtech.com For a molecule like this compound, several process chemistry considerations are paramount.

Process Safety: Reagents that are safe to handle in a laboratory, such as certain organometallic compounds or hazardous oxidants, may be unsuitable for large-scale production. pharmtech.com The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated.

Cost and Availability of Starting Materials: The economic feasibility of a synthesis is heavily dependent on the cost of raw materials. Routes that utilize inexpensive and readily available starting materials are strongly preferred for industrial applications.

Efficiency and Throughput: On a large scale, reaction times, yields, and the ease of purification are critical. Chromatography, a common purification technique in the lab, is often too expensive and slow for large-scale production. Therefore, developing routes where the final product can be purified by crystallization is a major goal. The physical properties of the crystalline form, such as its particle size and flowability, are also important for formulation. pharmasalmanac.com

Flow Chemistry: Continuous flow synthesis is an increasingly important technology for the industrial production of active pharmaceutical ingredients (APIs). beilstein-journals.org In a flow process, reagents are pumped through a reactor where they mix and react. This technology offers significant advantages in safety (small reaction volumes at any given time), heat transfer, and process control, often leading to higher yields and purity. researchgate.netmdpi.com Flow chemistry could be applied to both the formation of the indolizine ring and the subsequent esterification step, potentially enabling a safer and more efficient manufacturing process. uc.ptepa.gov

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 2 Bromoindolizine 7 Carboxylate

Reactivity of the Bromo-Substituent at Position 2

The bromine atom at the C2 position of the indolizine (B1195054) ring is a key site for introducing molecular diversity. Its reactivity is characteristic of an aryl halide on an electron-rich heterocyclic system, making it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Negishi, Stille) for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-bromo group of the indolizine core readily participates in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromoindolizine with an organoboron reagent, typically a boronic acid or its ester, to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. organic-chemistry.org For 2-haloheterocycles, catalyst systems like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with phosphine (B1218219) ligands are effective.

Sonogashira Coupling: To form a C(sp²)-C(sp) bond, the Sonogashira reaction couples the 2-bromoindolizine with a terminal alkyne. wikipedia.orgorganicreactions.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. gold-chemistry.orglibretexts.orgorganic-chemistry.org The copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium complex, leading to the coupled product. Copper-free variants have also been developed. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the 2-bromoindolizine with an alkene to form a new, substituted alkene. organic-chemistry.orgnih.gov The process is catalyzed by a palladium species and requires a base to regenerate the active catalyst. libretexts.org This method allows for the introduction of vinyl groups at the C2 position.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the 2-bromoindolizine. organic-chemistry.org Palladium or nickel catalysts can be employed. A key advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can allow for milder reaction conditions.

Stille Coupling: The Stille reaction pairs the 2-bromoindolizine with an organostannane (organotin) reagent. jk-sci.comthermofisher.com It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. libretexts.orgyoutube.com The reaction is catalyzed by palladium complexes. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions on 2-Bromo-heterocyclic Systems
ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O10075-95
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6580-98
Heck StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10070-90
Negishi Phenylzinc chloridePd(PPh₃)₄-THF6570-85
Stille ArylstannanePd(PPh₃)₄ / LiCl-Toluene11075-92

Note: The data in the table represents typical conditions for these reactions on analogous 2-bromo-heterocyclic systems and serves as a general guide.

Nucleophilic Aromatic Substitution (SNAr) on the Indolizine System

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of ethyl 2-bromoindolizine-7-carboxylate, the indolizine ring itself is relatively electron-rich, which generally disfavors the addition-elimination mechanism of SNAr. The ethyl carboxylate group at C7 is electron-withdrawing but may not be sufficiently activating to promote SNAr at the C2 position under standard conditions. However, the reactivity of heteroaromatic systems can be complex, and reactions with very strong nucleophiles (e.g., sodium amide, alkoxides) under forcing conditions might lead to substitution, potentially via alternative mechanisms like an elimination-addition (benzyne-type) pathway, although this is less common for such heterocyclic systems. Direct SNAr on unactivated 2-bromoindolizines is not a commonly reported transformation.

Directed Ortho-Metalation and Halogen-Metal Exchange Reactions

While directed ortho-metalation (DoM) typically involves the deprotonation of a C-H bond adjacent to a directing group, the more relevant transformation for the C2-bromo position is the halogen-metal exchange. ias.ac.in This reaction provides a powerful method for generating a nucleophilic carbon center at the C2 position. wikipedia.orgucla.edu

By treating this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C), the bromine atom can be exchanged for a lithium atom. nih.govtcnj.edu This process is generally very fast and efficient for aryl bromides. The resulting 2-lithioindolizine intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of functional groups at the C2 position. This two-step sequence serves as a valuable alternative to cross-coupling reactions for C-C bond formation.

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench
StepReagent(s)SolventTemperatureProduct Type
1. Exchangen-BuLi or t-BuLiTHF or Et₂O-78 °C2-Lithioindolizine intermediate
2. QuenchDMFTHF-78 °C to RT2-Formylindolizine
2. QuenchCO₂(s) then H₃O⁺THF-78 °C to RTIndolizine-2-carboxylic acid
2. QuenchBenzaldehydeTHF-78 °C to RT(Indolizin-2-yl)(phenyl)methanol
2. QuenchCH₃ITHF-78 °C to RT2-Methylindolizine

Radical Reactions and Reductive Debromination Pathways

The C-Br bond can undergo homolytic cleavage to participate in radical reactions. One of the most common transformations in this category is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved under various conditions, including catalytic hydrogenation (e.g., H₂, Pd/C) or, more commonly for aryl halides, through a free-radical chain mechanism.

A classic method for radical debromination involves using tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and a radical initiator like azobisisobutyronitrile (AIBN). This method is highly efficient but suffers from the toxicity of the tin byproducts. More modern, tin-free methods have been developed, often employing silanes or photochemical conditions. nih.govnih.gov This reaction is useful for removing the bromine atom after it has served its purpose, for example, as a directing group in an earlier synthetic step.

Reactivity of the Ethyl Carboxylate Group at Position 7

The ethyl carboxylate group at the C7 position is a robust functional group that offers several avenues for modification, primarily through reactions at the carbonyl carbon.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup, will quantitatively yield indolizine-7-carboxylic acid. This carboxylic acid is a valuable intermediate itself, enabling further reactions such as amide bond formation.

Transesterification: This reaction involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.orgresearchgate.net For example, reacting this compound with methanol (B129727) under acidic conditions (e.g., H₂SO₄) will lead to the formation of mthis compound. This process is an equilibrium, and the use of the new alcohol as the solvent is common to drive the reaction to completion. mdpi.comresearchgate.net

Table 3: Typical Transformations of the Ethyl Carboxylate Group
ReactionReagentsConditionsProduct
Hydrolysis 1. NaOH (aq) 2. HCl (aq)Reflux, then acidification2-Bromoindolizine-7-carboxylic acid
Transesterification Methanol, H₂SO₄ (cat.)RefluxMthis compound

Reduction to Alcohol Derivatives and Amidation Reactions

The ethyl carboxylate group at the C-7 position is a key site for functional group interconversion. Standard transformations such as reduction to an alcohol and conversion to an amide are fundamental pathways for elaborating the molecular structure.

Reduction to Alcohol Derivatives: The ester functional group can be readily reduced to a primary alcohol. This transformation is typically achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comvaia.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. Unlike aldehydes and ketones, the reduction of esters involves the transfer of two hydride equivalents and results in the formation of a primary alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

The reduction of this compound with LiAlH₄ is expected to yield (2-bromoindolizin-7-yl)methanol. The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. libretexts.org

Table 1: Representative Conditions for Ester Reduction

ReagentSolventTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)Dry Diethyl Ether or THFRoom temperature, followed by aqueous acid workup(2-bromoindolizin-7-yl)methanol

Amidation Reactions: The conversion of the ethyl ester to an amide derivative, known as amidation or aminolysis, can be accomplished by reacting this compound with a primary or secondary amine. This reaction typically requires heat or catalysis to proceed at a reasonable rate. The process involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol (B145695). This pathway allows for the introduction of diverse N-substituted carboxamide functionalities at the C-7 position, providing access to a wide range of new derivatives with potentially altered chemical and biological properties.

Claisen Condensation and Other Carbanion-Mediated Transformations

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.com The reaction requires an ester with at least one acidic α-hydrogen to form an enolate. byjus.comlibretexts.org In the case of this compound, the ester itself is non-enolizable as it lacks α-hydrogens on the alkyl portion.

However, a "crossed" Claisen condensation is theoretically possible, where this compound acts as the electrophilic acceptor for an enolate generated from a different, enolizable ester. The reaction would result in the formation of a β-keto ester.

Other Carbanion-Mediated Transformations: The indolizine ring itself can participate in reactions involving carbanionic intermediates. Direct lithiation of 2-substituted indolizines has been shown to occur regioselectively at the 5-position upon treatment with n-butyllithium. nih.gov This demonstrates that protons on the indolizine core can be abstracted to form a nucleophilic lithium derivative. This lithiated intermediate can then react with various electrophiles, such as aldehydes, ketones, or nitriles, to introduce new substituents onto the ring. nih.gov While this specific regioselectivity is documented for the 5-position, it opens the possibility for generating carbanions at other positions on the this compound ring system under appropriate conditions, enabling further functionalization.

Electrophilic Aromatic Substitution (EAS) on the Indolizine Core of this compound

The indolizine nucleus is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. jbclinpharm.org Molecular orbital calculations and experimental evidence indicate that electrophilic substitution occurs preferentially at the C-3 position, and if that position is occupied, substitution then occurs at the C-1 position. jbclinpharm.org The reaction proceeds through a two-step mechanism involving the initial attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.comlibretexts.org

Nitration: The introduction of a nitro group onto the indolizine ring is a classic electrophilic aromatic substitution reaction. Nitration of indolizines can be complex, sometimes leading to oxidation or the formation of multiple nitrated products. jbclinpharm.org For 2-substituted indolizines, nitration with reagents like nitric acid in sulfuric acid has been shown to yield the 1-nitro derivative as the main product. jbclinpharm.org In some cases, dinitration at the 1 and 3 positions can occur. jbclinpharm.org Therefore, the nitration of this compound is predicted to occur primarily at the C-1 or C-3 position. Aromatic nitration is a powerful method for introducing the versatile nitro group, which can be further reduced to an amino group or used in other transformations. researchgate.netbeilstein-journals.org

Sulfonation: Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. While specific studies on the sulfonation of this compound are not prevalent, the general principles of EAS on indolizines apply. Using fuming sulfuric acid or sulfur trioxide, sulfonation is expected to occur at the most electron-rich positions, C-3 and C-1. This reaction is often reversible, which can be controlled by the reaction conditions.

Friedel-Crafts Reactions: These reactions are fundamental methods for forming carbon-carbon bonds on aromatic rings. nih.gov For the indolizine system, Friedel-Crafts reactions proceed readily, typically at the C-3 position. jbclinpharm.orgnih.govacs.orgresearchgate.net

Acylation: Friedel-Crafts acylation of 2-phenylindolizine (B189232) with acetyl chloride in the presence of a Lewis acid catalyst occurs to give a mixture of the 1,3-diacetyl derivative and a product where acylation occurred on the phenyl ring. jbclinpharm.org More recent studies have demonstrated highly efficient Friedel-Crafts type hydroxyalkylation at the C-3 position of various indolizines using hexafluoroisopropanol (HFIP) as a promoter. nih.govacs.org This suggests that this compound would readily undergo acylation at the C-3 or C-1 position.

Alkylation: Friedel-Crafts alkylation involves reacting the indolizine with an alkyl halide and a Lewis acid catalyst. This reaction is also expected to show a high preference for the C-3 and C-1 positions. However, like many Friedel-Crafts alkylations, it can be prone to issues such as polyalkylation and carbocation rearrangements.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionElectrophile (Example)Major Product Position(s)
NitrationNO₂⁺ (from HNO₃/H₂SO₄)C-1, C-3
SulfonationSO₃ (from H₂SO₄/SO₃)C-1, C-3
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)C-3, C-1
Friedel-Crafts AlkylationR⁺ (from RCl/AlCl₃)C-3, C-1

Nucleophilic Addition Reactions to the Indolizine System

The indolizine ring system is characterized by high electron density, making it a π-excessive heterocycle. Consequently, it is generally resistant to nucleophilic attack directly on the ring carbons. Nucleophilic addition reactions are unfavorable as they would require the attack of an electron-rich nucleophile on an already electron-rich aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, or proceed via an elimination-addition mechanism (aryne formation), which is less common for this heterocyclic system. Therefore, direct nucleophilic addition to the indolizine core of this compound is not a characteristic reaction pathway under normal conditions.

Cycloaddition Reactions Involving the Indolizine Moiety as a Diene or Dienophile

The π-system of the indolizine ring enables it to participate in various cycloaddition reactions, acting either as an 8π or a 4π component.

Indolizine as an 8π Component ([8+2] Cycloaddition): Indolizines are well-documented to undergo [8+2] cycloaddition reactions with electron-deficient dienophiles (2π components) such as alkenes and alkynes. mdpi.com This reaction provides a direct route to the synthesis of cycl[3.2.2]azine derivatives. mdpi.com In this transformation, the indolizine moiety of this compound would act as the 8π electron component. A variety of dienophiles can be used, including nitroolefins, acrylonitrile, and N-substituted maleimides. mdpi.com The reaction mechanism can be either a concerted one-step process or a stepwise pathway involving a dipolar intermediate, depending on the nature of the reactants. mdpi.com

Indolizine as a 4π Component (Diels-Alder Reaction): While less common for the fully aromatic indolizine, derivatives such as indolizinones can act as the diene component in [4+2] Diels-Alder cycloadditions. nih.gov This reaction involves the diene portion of the indolizinone reacting with a dienophile to form complex azabicyclic structures with high regio- and diastereoselectivity. nih.gov For the aromatic this compound, participation as a diene in a standard Diels-Alder reaction would require disruption of the aromatic system and is therefore less favorable than the [8+2] pathway.

Indolizine as a Dienophile: Due to its electron-rich nature, the indolizine system is not a typical dienophile for reaction with electron-rich dienes in a standard Diels-Alder reaction. Such a reaction would represent an inverse-electron-demand Diels-Alder cycloaddition, which is not a characteristic reactivity mode for indolizines.

Derivatization Strategies for Expanding the Chemical Space of this compound Analogues

The indolizine scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological and photophysical properties. colab.wsrsc.org this compound serves as a versatile building block for creating diverse molecular architectures. The presence of three distinct functional handles—the bromo group at the 2-position, the ethyl carboxylate at the 7-position, and the reactive indolizine core itself—allows for a multitude of derivatization strategies to systematically explore the chemical space and develop analogues with tailored properties. These strategies often employ modern synthetic methodologies, including combinatorial chemistry and regioselective functionalization, to generate libraries of novel compounds efficiently.

Synthesis of Libraries through Parallel and Combinatorial Chemistry

Parallel and combinatorial chemistries are powerful tools for accelerating the drug discovery process by enabling the rapid synthesis of large, structurally diverse libraries of compounds. nih.gov For a scaffold such as this compound, these high-throughput techniques can be applied to systematically modify each reactive site, thereby generating extensive libraries of analogues for screening.

A common strategy involves a "late-stage diversification" approach, where the core indolizine scaffold is functionalized in a parallel fashion. In this context, the bromo atom at the C2 position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. A library of analogues could be generated by reacting this compound with a diverse set of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or organozinc reagents (Negishi coupling) in a multi-well plate format. researchgate.net

Similarly, the ethyl carboxylate group at the C7 position can be converted into a common intermediate, such as the corresponding carboxylic acid, via hydrolysis. semanticscholar.org This carboxylic acid can then be subjected to parallel amidation reactions using a library of diverse amines, facilitated by automated liquid handlers and purification systems. researchgate.net The use of various coupling agents can be optimized to drive these reactions to completion under mild conditions. semanticscholar.orgresearchgate.net

The table below illustrates a hypothetical combinatorial library derived from this compound using this two-dimensional approach, where the C2 and C7 positions are diversified.

R¹ Substituent at C2 (via Cross-Coupling)
R² Substituent at C7 (via Amidation)PhenylThiophen-2-yl4-Pyridyl
-NH-BenzylCompound A1Compound A2Compound A3
-NH-CyclohexylCompound B1Compound B2Compound B3
-Morpholin-4-ylCompound C1Compound C2Compound C3

Regioselective Functionalization of the Indolizine Core

Beyond the primary functional groups, the indolizine nucleus itself offers opportunities for regioselective functionalization to further expand molecular diversity. The inherent electronic properties of the indolizine ring, which consists of an electron-rich five-membered (pyrrole-like) ring fused to an electron-deficient six-membered (pyridine-like) ring, govern its reactivity.

Functionalization at the C2-Bromo Position: The bromine atom at the C2 position is a key site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. These reactions are typically high-yielding and tolerate a wide range of functional groups, making them ideal for late-stage functionalization.

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base can introduce diverse aromatic systems at the C2 position. researchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes yields 2-alkynylindolizine derivatives, which can serve as precursors for further transformations.

Heck Coupling: The reaction with alkenes can introduce vinyl groups at the C2 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing a wide array of primary and secondary amines at the C2 position.

Functionalization at the C7-Ester Position: The ethyl carboxylate group provides a reliable anchor for another set of derivatizations.

Saponification and Amide Coupling: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. semanticscholar.org This acid can then be coupled with a vast library of amines or hydrazines to form amides or hydrazides, respectively, using standard peptide coupling reagents (e.g., HATU, HOBt). nih.gov

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by conversion to ethers or halides.

Transesterification: Reaction with other alcohols under acidic or basic catalysis can produce different esters, allowing for the modulation of properties like solubility and metabolic stability. mdpi.com

Functionalization of the Indolizine Ring: The indolizine ring itself can undergo regioselective C-H functionalization. The electron-rich pyrrole-like ring is generally favored for electrophilic attack.

Electrophilic Substitution: Reactions such as acylation (e.g., Vilsmeier-Haack reaction) or halogenation are known to occur preferentially at the C1 and C3 positions of the indolizine core. The presence of the bromo group at C2 and the ester at C7 will direct incoming electrophiles, often leading to substitution at the C1 or C3 position depending on the reaction conditions.

Metal-Catalyzed C-H Activation: Modern methods involving transition metal catalysis (e.g., using palladium, rhodium, or iridium) can enable the direct functionalization of specific C-H bonds on both the five- and six-membered rings, offering access to derivatives that are not achievable through classical methods. researchgate.net

The following table summarizes the potential regioselective functionalization pathways for this compound.

PositionFunctional GroupReaction TypePotential New Functional Group
C2-BrSuzuki Coupling-Aryl, -Heteroaryl
C2-BrSonogashira Coupling-Alkynyl
C2-BrBuchwald-Hartwig Amination-NHR, -NR₂
C7-COOEtHydrolysis & Amidation-CONH-R
C7-COOEtReduction-CH₂OH
C1/C3-HVilsmeier-Haack-CHO
C1/C3-HHalogenation (e.g., with NBS)-Br

Sophisticated Spectroscopic and Structural Elucidation Methodologies Applied to Ethyl 2 Bromoindolizine 7 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the cornerstone for determining the detailed structure of Ethyl 2-bromoindolizine-7-carboxylate in solution. Through a combination of one- and two-dimensional experiments, a complete picture of the proton and carbon framework can be assembled.

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁵N NMR Analyses

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. This compound has 11 distinct carbon atoms. The spectrum can be broadly divided into the aromatic region (δ 100-150 ppm), the carbonyl carbon (δ ~160-170 ppm), and the aliphatic carbons of the ethyl group (δ ~60 ppm for the -OCH₂- and δ ~14 ppm for the -CH₃). The carbon atom bonded to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect. Carbonyl carbons of ethyl ester groups in similar heterocyclic systems are typically found in the δ 160–190 ppm range.

¹⁵N NMR Analysis: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atom within the indolizine (B1195054) ring system. The chemical shift of the nitrogen atom is sensitive to hybridization and substitution, offering valuable data for confirming the heterocyclic core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on general spectroscopic principles and data from analogous structures, as specific experimental data is not publicly available.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1-~115
H-3~7.5~110
H-5~8.5~125
H-6~7.2~120
C-7-~118
H-8~7.8~112
C-2-~130
C=O-~164
O-CH₂4.3 (quartet)~61
CH₃1.3 (triplet)~14
C-8a-~135
C-3a-~138

Two-Dimensional (2D) NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to establish connectivity between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be crucial for tracing the connectivity of the protons on the indolizine ring, for example, showing correlations between H-5 and H-6, and between H-8 and its neighbors, confirming their relative positions. It would also show the expected correlation between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of carbon signals for all protonated carbons by linking the known proton chemical shifts to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is key to mapping the entire molecular skeleton. For instance, correlations from the methylene protons of the ethyl group to the ester carbonyl carbon and the C-2 carbon would confirm the position of the ester group. Similarly, correlations from aromatic protons like H-5 to carbons C-3a, C-7, and C-8a would help piece together the fused ring system and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of whether they are scalar coupled. It is particularly useful for confirming stereochemistry and spatial relationships. For this planar aromatic system, NOESY can help confirm assignments by showing correlations between protons that are close to each other in space, such as H-5 and H-6.

Advanced NMR Experiments for Dynamic Processes and Stereochemistry

For a rigid aromatic molecule like this compound, dynamic processes are generally not expected under standard conditions. However, advanced NMR experiments could be used to study potential restricted rotation around the C-2 to carboxyl bond if steric hindrance were significant, though this is unlikely in this case. The molecule is achiral, so stereochemical analysis is not applicable.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination and Elemental Composition

HRMS is an indispensable tool for determining the elemental formula of a compound with high accuracy. For this compound (C₁₁H₁₀BrNO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula.

Table 2: HRMS Data for this compound

IonCalculated Exact MassObserved Exact Mass
[M(⁷⁹Br)]⁺266.98949Value to be determined experimentally
[M(⁸¹Br)]⁺268.98744Value to be determined experimentally
[M(⁷⁹Br)+H]⁺267.99727Value to be determined experimentally
[M(⁸¹Br)+H]⁺269.99522Value to be determined experimentally

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. For this compound, common fragmentation pathways would likely involve the ethyl ester group. Expected fragmentation could include:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.

Loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement, followed by loss of the remaining elements of the carboxyl group.

Cleavage of the C-Br bond, although this is often less favorable in aromatic systems compared to fragmentation of substituents.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be dominated by several key absorptions:

C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group. In similar aromatic esters, this band typically appears around 1700-1735 cm⁻¹. The presence of the bromine substituent may slightly lower this frequency due to electron-withdrawing effects.

C-O Stretch: The C-O single bond stretches of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C and C-H Stretches: The indolizine ring will show multiple bands for C=C stretching in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretches: The ethyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a band in the fingerprint region, typically around 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)Stretch~1710 - 1725
Aromatic C=CStretch~1610, 1550, 1470
Ester C-OStretch~1250 and ~1100
Aromatic C-HStretch~3050 - 3150
Aliphatic C-HStretch~2900 - 2980
C-BrStretch~600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like indolizine. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic transitions, primarily π → π* and n → π* transitions.

Research on various indolizine derivatives shows that their absorption maxima (λabs) are typically located in the 420–470 nm range, corresponding to the blue-green region of the visible spectrum. researchgate.netrsc.org The introduction of an electron-withdrawing group, such as the ethyl carboxylate at the C2 position, is expected to modulate the energy of the molecular orbitals. This ester group, being in conjugation with the π-system, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indolizine core.

Table 1: Representative UV-Vis Absorption Data for Substituted Indolizine Analogs

Compound Structure Substituents Solvent Absorption Maxima (λabs, nm)
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate Derivative Methyl at R1 DCM ~420
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate Derivative Unsubstituted DCM ~430
2-Oxo-pyrano[2,3-b]indolizine-3-carboxylate Derivative Methyl at R5 DCM ~450

Data is illustrative and sourced from studies on analogous indolizine-based dye systems. researchgate.netrsc.org

This data illustrates the sensitivity of the electronic transitions of the indolizine core to substituent placement, allowing for the fine-tuning of its photophysical properties. rsc.org

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While spectroscopic methods provide valuable electronic and connectivity information, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and packing in the crystal lattice.

A crystallographic study of this compound would provide precise measurements of the indolizine core's planarity, the orientation of the ethyl carboxylate substituent, and the exact geometry of the carbon-bromine bond. Although a specific crystal structure for this compound has not been reported in the reviewed academic literature, data from closely related indolizine structures, such as Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate, provides significant insight into the expected structural features. nih.gov

In the structure of this analogue, the indolizine ring system is essentially planar, a characteristic feature of this aromatic scaffold. The bond lengths and angles within the fused rings are consistent with their aromatic character. For this compound, one would anticipate similar planarity of the core. Key structural parameters to be determined would include:

C-Br bond length: Typically around 1.88-1.90 Å for a bromine atom attached to an sp²-hybridized carbon.

Ester conformation: The torsional angles involving the C2-C(O)OEt group would define its orientation relative to the indolizine plane, which influences crystal packing and potential intermolecular interactions like hydrogen bonding.

Intermolecular interactions: The analysis of the crystal packing would reveal any π-π stacking interactions between the planar indolizine rings or hydrogen bonds, which govern the solid-state architecture.

Table 2: Representative Crystallographic Data for an Indolizine Analog (Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.177 (5)
b (Å) 17.243 (5)
c (Å) 11.191 (5)
β (°) 102.070 (5)
Volume (ų) 1543.0 (13)
Z (molecules/unit cell) 4

Data sourced from a study on a related indolizine derivative. nih.gov

The refinement of the crystal structure would involve solving the phase problem and minimizing the difference between observed and calculated diffraction intensities, resulting in low R-factors (typically < 0.06) for a well-defined structure. This level of detail is indispensable for accurate molecular modeling and understanding structure-property relationships.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives of this compound

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are uniquely sensitive to the three-dimensional arrangement of atoms and are invaluable for assigning the absolute configuration of enantiomers.

While this compound itself is achiral, the introduction of a stereocenter would render it optically active. For instance, the synthesis of a derivative bearing a chiral substituent, or the creation of a chiral center through asymmetric catalysis, would yield enantiomeric forms. researchgate.net Although the synthesis and chiroptical analysis of such specific derivatives have not been reported in the literature, the principles of the techniques can be discussed in this context.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. As the wavelength of polarized light approaches an electronic absorption band of the chiral molecule, the magnitude of the rotation changes dramatically, producing a characteristic curve known as a Cotton effect. The sign (positive or negative) of the Cotton effect can be correlated with the absolute configuration of the molecule.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks (Cotton effects) in the regions of UV-Vis absorption. It is a more direct probe of the electronic transitions of the chromophore within its chiral environment.

For a hypothetical chiral derivative of this compound, the indolizine core would act as the primary chromophore. The chiral center, even if located on a substituent, would induce a chiral perturbation on the electronic transitions of the indolizine system. This would result in a characteristic CD spectrum with Cotton effects corresponding to the π → π* transitions observed in the UV-Vis spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-configuration), the absolute configuration of the synthesized compound could be unambiguously assigned.

While experimental data is lacking for chiral indolizine esters, this prospective analysis highlights the potential of chiroptical methods as essential tools for the stereochemical elucidation of any future chiral derivatives of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Indolizine
Indole (B1671886)
Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate

Theoretical and Computational Investigations of Ethyl 2 Bromoindolizine 7 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic landscape of Ethyl 2-bromoindolizine-7-carboxylate. These calculations provide a quantitative basis for understanding the molecule's stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com

For indolizine (B1195054) derivatives, the HOMO is typically distributed over the π-system of the bicyclic core, with significant contributions from the five-membered pyrrole-like ring, making it the primary site for electrophilic attack. Conversely, the LUMO is generally spread across the entire aromatic system, with notable contributions from the six-membered pyridine-like ring.

The introduction of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position is expected to modulate the FMO energies and distributions. The electron-withdrawing nature of the bromo and ethyl carboxylate groups would likely lower the energies of both the HOMO and LUMO. A lower HOMO-LUMO gap generally suggests higher chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indolizine Systems

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Indolizine (unsubstituted) -5.2 to -5.5 -0.8 to -1.1 4.1 to 4.7
Electron-donating substituted indolizine -4.9 to -5.2 -0.7 to -1.0 3.9 to 4.5

Note: The data presented are typical values for indolizine systems based on computational studies and are intended to be illustrative for this compound.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. bhu.ac.in The ESP map illustrates regions of positive and negative electrostatic potential, corresponding to areas that are electron-poor (electrophilic) and electron-rich (nucleophilic), respectively.

In this compound, the most negative potential is anticipated to be localized around the nitrogen atom of the indolizine core and the oxygen atoms of the carboxylate group, due to their high electronegativity and the presence of lone pairs of electrons. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The bromine atom, while electronegative, will also influence the local electronic environment. The hydrogen atoms of the aromatic ring and the ethyl group will exhibit positive electrostatic potential.

Mulliken charge analysis can provide a quantitative measure of the partial atomic charges, further detailing the charge distribution across the molecule.

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Indolizine Core

Atom Representative Mulliken Charge (e)
N1 -0.4 to -0.6
C2 (with Br) +0.1 to +0.3
C3 -0.2 to -0.4
C5 -0.1 to -0.3
C6 -0.1 to -0.3
C7 (with COOEt) +0.2 to +0.4

Note: These values are representative for a substituted indolizine system and provide an estimation of the charge distribution in this compound.

The indolizine core is an aromatic system, and its degree of aromaticity can be quantified using various computational indices. These indices provide insight into the electronic delocalization and stability of the ring system. Common aromaticity indices include the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). researchgate.netmdpi.com

The HOMA index is based on the geometric criterion of bond length equalization, with a value of 1 indicating a fully aromatic system like benzene. NICS values are calculated at the center of the ring, with large negative values indicating strong diatropic ring currents characteristic of aromaticity. The PDI measures the extent of electron delocalization between para-positioned carbon atoms in a six-membered ring.

For the indolizine core, both the five-membered and six-membered rings exhibit aromatic character, though generally less than that of benzene. The substituents on this compound can influence the local aromaticity of each ring.

Table 3: Typical Aromaticity Indices for the Indolizine Ring System

Aromaticity Index Five-membered Ring Six-membered Ring
HOMA 0.6 to 0.8 0.7 to 0.9
NICS(1) (ppm) -7 to -10 -8 to -11

Note: These are typical ranges for indolizine systems. The specific values for this compound would depend on the precise computational methodology.

Reaction Mechanism Studies Using Computational Methods

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, key stationary points such as reactants, products, intermediates, and transition states can be identified, providing a comprehensive understanding of the reaction pathway.

A key transformation for an aromatic heterocycle like this compound is electrophilic aromatic substitution. Computational studies can localize the transition state (TS) for the electrophilic attack on the indolizine ring. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, confirming that the located TS indeed connects the reactants (the indolizine and the electrophile) to the intermediate (the sigma complex or Wheland intermediate). researchgate.net This analysis provides a detailed picture of the molecular geometry changes throughout the reaction.

From the energies of the reactants, transition state, and intermediate, the activation energy (Ea) for the reaction can be calculated. The activation energy is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate.

A complete reaction energy profile can be constructed, plotting the energy of the system as a function of the reaction coordinate. For a typical electrophilic aromatic substitution, this profile would show two main steps:

Formation of the sigma complex via a first transition state.

Deprotonation of the sigma complex to restore aromaticity via a second, typically lower-energy, transition state.

Solvent Effects Modeling on Reaction Pathways

The solvent environment can significantly influence the reaction rates and outcomes of chemical processes involving this compound. Computational modeling is essential for understanding these effects at a molecular level. Reaction pathways, such as the synthesis of the indolizine core or subsequent functionalization reactions (e.g., nucleophilic substitution of the bromine atom), are sensitive to the polarity and specific interactions of the solvent. numberanalytics.comsurrey.ac.uk

Computational models treat solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent, which can stabilize charged intermediates and transition states. For instance, in a nucleophilic substitution reaction on the indolizine ring, a polar solvent would be expected to stabilize the transition state, potentially lowering the activation energy barrier. libretexts.orglibretexts.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the modeling of specific hydrogen bonds or other direct interactions between the solvent and the reacting species. nih.gov For reactions where a solvent molecule acts as a proton shuttle or directly participates in the mechanism, explicit models are crucial. For example, in the synthesis of indolizine derivatives, specific solvent molecules like DMSO or THF can act as hydrogen-bond acceptors and proton-transfer shuttles, significantly lowering reaction energy barriers. rsc.org

Theoretical studies on related heterocyclic systems demonstrate that the choice of solvent can alter reaction selectivity and yields. researchgate.net For this compound, modeling would be critical in predicting optimal reaction conditions, understanding mechanistic details, and explaining experimentally observed phenomena.

Conformational Analysis and Molecular Dynamics (MD) Simulations

The three-dimensional structure and dynamic behavior of this compound are key determinants of its physical properties and biological activity. Conformational analysis and molecular dynamics simulations provide a detailed picture of the molecule's flexibility and interactions.

The indolizine core is largely planar, but the ethyl carboxylate group at position 7 introduces conformational flexibility. The orientation of this group relative to the ring system is determined by the torsion angles around the C7-C(O) and C(O)-O bonds.

A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. uni-muenchen.deepfl.chnih.gov By systematically rotating the bonds of the ethyl carboxylate group and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable, low-energy conformations of the molecule. These scans are crucial for identifying the most likely shapes the molecule will adopt. For similar bicyclic molecules, computational studies have successfully identified the most stable conformers, which is the first step in understanding how they might interact with biological targets. researchgate.net

While PES scans identify static low-energy structures, Molecular Dynamics (MD) simulations track the movement of atoms over time, providing insight into the molecule's dynamic behavior in various environments, such as in solution or interacting with a biological membrane. nih.govnih.gov

An MD simulation for this compound would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to model their motion. Such simulations can reveal:

How the molecule's conformation fluctuates over time.

The nature of its interactions with surrounding solvent molecules.

Its propensity to aggregate or interact with other molecules or surfaces, such as lipid bilayers, which is relevant for predicting its behavior in biological systems. nih.gov

Simulations on related indole-containing peptides have shown they tend to localize at the membrane-solution interface, adopting specific conformations that can lead to membrane thinning. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: Density Functional Theory (DFT) is a widely used quantum chemical method for predicting NMR chemical shifts. researchgate.netruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors for each nucleus. researchgate.net By comparing the calculated shielding of the target molecule's nuclei to that of a reference compound (e.g., tetramethylsilane, TMS), the ¹H and ¹³C NMR chemical shifts can be predicted. The accuracy of these predictions is often high enough to distinguish between different isomers or to confirm structural assignments made from experimental spectra. researchgate.netnih.gov For complex organic molecules, DFT calculations have become a standard tool to complement experimental NMR analysis. ruc.dk

UV-Vis Absorption Maxima: The electronic absorption spectrum (UV-Vis) is determined by the transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating these electronic transitions. mdpi.comyoutube.com The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. researchgate.netrsc.orgresearchgate.net For indolizine derivatives, which are often colored and fluorescent, TD-DFT can explain the origin of these properties by identifying the specific molecular orbitals (e.g., HOMO to LUMO transitions) involved.

ParameterComputational MethodTypical Basis SetKey Output
¹H, ¹³C NMR Shifts DFT with GIAO6-311+G(d,p)Isotropic Shielding Values
UV-Vis λ_max TD-DFT6-311+G(d,p)Excitation Energies, Oscillator Strengths

In Silico Screening and Virtual Library Design Based on this compound Scaffolds

The this compound structure serves as an excellent scaffold for the design of new molecules with potential therapeutic applications. nih.gov In silico (computational) methods allow for the rapid design and evaluation of large numbers of derivatives, a process known as virtual screening. wikipedia.orgpsu.eduresearchgate.net

The process typically involves these steps:

Scaffold Definition: The core structure of this compound is used as the starting point.

Virtual Library Generation: A large, diverse library of virtual compounds is created by computationally modifying the scaffold. For instance, the bromine at position 2 could be replaced with a wide range of other functional groups (e.g., amines, aryl groups, thiols). Similarly, the ethyl ester at position 7 could be converted to amides or other esters.

Virtual Screening: This library is then screened against a specific biological target, typically a protein whose structure is known. wikipedia.orgMolecular docking is the most common technique, where each molecule in the library is computationally "placed" into the binding site of the target protein, and a scoring function estimates the binding affinity. nih.govresearchgate.net This process filters the large library down to a smaller number of "hits" that are predicted to bind strongly.

Studies on other indolizine derivatives have successfully used this approach to identify potential inhibitors for targets like COX-2 enzymes and proteins involved in tuberculosis. nih.govresearchgate.netresearchgate.netmdpi.com

StepTechniquePurpose
1. Library Creation Combinatorial enumerationGenerate a diverse set of virtual molecules based on the scaffold.
2. Target Selection N/AIdentify a protein target (e.g., enzyme, receptor) for a specific disease.
3. Virtual Screening Molecular DockingPredict the binding mode and affinity of each library compound to the target.
4. Hit Selection Scoring FunctionsRank compounds and select the most promising candidates for synthesis and experimental testing.

Applications of Ethyl 2 Bromoindolizine 7 Carboxylate in Advanced Organic Synthesis and Material Science

Integration into Advanced Materials and Optoelectronic Devices

Components in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

The inherent photophysical properties of the indolizine (B1195054) scaffold, such as strong fluorescence, make its derivatives promising candidates for use in organic electronics. derpharmachemica.comrsc.org The ability to tune the electronic structure, including the HOMO-LUMO energy gap, by modifying the indolizine core allows for the rational design of materials for specific applications like Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). acs.orgrsc.org Ethyl 2-bromoindolizine-7-carboxylate is a key intermediate in the synthesis of these functional derivatives, as its bromo and carboxylate groups provide convenient handles for further chemical elaboration.

Organic Light-Emitting Diodes (OLEDs)

Indolizine derivatives have been successfully employed as multifunctional materials in OLEDs. They can act as efficient blue fluorescent emitters and as electron-transporting host materials for phosphorescent dopants in simplified white OLED (WOLED) device structures. bohrium.comrsc.orgrsc.org The indolizine core provides high quantum yields, good thermal and morphological stability, and suitable triplet energy levels necessary for hosting phosphorescent emitters. rsc.orgrsc.org

For instance, the indolizine derivative 3-(4,4′-biphenyl)-2-diphenylindolizine (BPPI) has demonstrated significant potential. bohrium.com When used as a non-doped blue fluorescent emitter, it achieves a notable external quantum efficiency (EQE). Its high triplet energy also allows it to serve as an effective host for orange phosphorescent dopants, leading to high-performance devices. bohrium.comrsc.org This multifunctionality enables the fabrication of efficient hybrid fluorescence/phosphorescence WOLEDs. bohrium.com

Device TypeIndolizine MaterialRoleExternal Quantum Efficiency (EQE)Commission Internationale de l'Eclairage (CIE) Coordinates
Blue Fluorescent OLEDBPPIEmitter3.16%(0.15, 0.07)
Orange Phosphorescent OLEDBPPIHost--
White OLED (F/P Hybrid)BPPIHost & Emitter10.7%-

Solar Cells

In the realm of solar energy, indolizine derivatives have been explored as organic sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netmst.edu Their strong electron-donating ability makes them excellent donor components in a Donor-π-Acceptor (D-π-A) dye architecture. mst.edu The fully conjugated, planar structure of the indolizine donor enhances electron donation, which is a critical factor for efficient charge separation and injection into the semiconductor (e.g., TiO₂) conduction band. researchgate.netmst.edu

Researchers have synthesized and tested a series of indolizine-based dyes where the indolizine core acts as the electron donor, a thiophene (B33073) unit serves as the π-bridge, and a cyanoacrylic acid group functions as the electron acceptor and anchoring group to the TiO₂ surface. mst.edu These studies show that the oxidation potential of indolizine dyes is significantly higher in energy compared to traditional triarylamine-based donors, indicating a stronger electron-donating strength. mst.edu

Indolizine DyeDonor MoietyOxidation Potential (V vs. Fc/Fc+)Key Feature
AH35-Phenyl-3-propyl-indolizine0.31Baseline indolizine donor
AH42,5-Diphenyl-3-propyl-indolizine0.33Additional phenyl group at 2-position
AH55-(p-methoxyphenyl)-3-propyl-indolizine0.24Strong electron-donating group on phenyl
AH65-(p-(diphenylamino)phenyl)-3-propyl-indolizine0.17Hybrid donor with triphenylamine

The strategic position of the bromine atom and the ethyl ester group on this compound allows for its use as a versatile platform to synthesize such D-π-A dyes. The bromine at the 2-position can be functionalized via cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce various aryl or other electron-donating groups, while the ester at the 7-position can be modified to tune solubility or attach other functional moieties.

Supramolecular Chemistry and Host-Guest Systems Utilizing Indolizine Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org Host-guest chemistry, a central concept within this field, involves a "host" molecule with a cavity or binding site that selectively binds a smaller "guest" molecule. wikipedia.orgmdpi.com The unique electronic and structural features of the indolizine ring system make it an attractive component for designing sophisticated supramolecular assemblies and host-guest systems.

The planar, aromatic, and electron-rich nature of the indolizine scaffold allows it to participate effectively in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. nih.gov Furthermore, the nitrogen atom in the ring can act as a hydrogen bond acceptor, providing another tool for directing molecular assembly.

Derivatives of indolizine can be designed to function as either the host or the guest. For example, by synthesizing macrocyclic structures incorporating indolizine units, one can create hosts with well-defined cavities capable of encapsulating specific guest molecules. The electronic properties of the indolizine ring can be used to create a specific binding environment within the cavity, potentially recognizing guests based on their size, shape, and electronic character.

Conversely, functionalized indolizines can act as guests, binding to larger host molecules like cyclodextrins or cucurbiturils. Encapsulation within a host can dramatically alter the photophysical properties of the indolizine guest, for instance, by enhancing its fluorescence or protecting it from quenching agents in the environment. wikipedia.org

A notable application of related systems is found in photochromic dihydroindolizines, which can undergo reversible ring-opening and ring-closing reactions upon exposure to light. This switching behavior can be influenced and controlled within a supramolecular host-guest complex, demonstrating the potential for creating advanced photoresponsive materials.

This compound is an ideal starting material for building such supramolecular components. The two distinct functional groups allow for orthogonal chemical modifications. For example, two molecules of the bromo-indolizine could be linked together via a flexible or rigid spacer by reacting at the carboxylate positions to form a "molecular tweezer" capable of binding flat, electron-deficient guest molecules through π-π stacking. The bromine atoms could then be further functionalized to add water-solubilizing groups or other recognition sites, showcasing the modularity offered by this precursor.

Medicinal Chemistry Research and Pre Clinical Design Focus on Ethyl 2 Bromoindolizine 7 Carboxylate Derivatives

Indolizine (B1195054) Core as a Privileged Scaffold in Contemporary Drug Discovery and Medicinal Chemistry

The indolizine nucleus, a bicyclic aromatic system containing a bridgehead nitrogen atom, is widely regarded as a privileged scaffold in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, both natural and synthetic. The structural and electronic features of the indolizine core, including its 10-π electron aromatic system, make it an attractive framework for designing novel therapeutic agents.

The indolizine scaffold is known to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, analgesic, and anticancer properties. Its structural similarity to indole (B1671886), a ubiquitous motif in biologically active molecules, further contributes to its appeal in drug design. The planar nature of the indolizine ring system allows for effective π-π stacking interactions with biological macromolecules, while the nitrogen atom can participate in hydrogen bonding, crucial for molecular recognition at receptor binding sites.

Rational Design and Synthesis of Ethyl 2-bromoindolizine-7-carboxylate Analogues for Biological Evaluation

While specific research on the rational design of this compound analogues is not available, general strategies for the diversification of the indolizine scaffold can be extrapolated. The presence of a bromine atom at the 2-position and an ethyl carboxylate group at the 7-position offers two key handles for synthetic modification.

Strategies for Structural Diversification through Synthetic Transformations

The chemical reactivity of the bromo and ester functionalities on the indolizine core would theoretically allow for a variety of synthetic transformations to generate a library of analogues.

Modifications at the 2-Position: The bromine atom at the 2-position could serve as a versatile starting point for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings would enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. These transformations would allow for the exploration of the steric and electronic requirements of the binding pocket of a biological target.

Modifications at the 7-Position: The ethyl carboxylate group at the 7-position can be readily modified. Hydrolysis to the corresponding carboxylic acid would provide a key intermediate for the synthesis of amides, esters, and other acid derivatives. This would allow for the introduction of diverse functional groups to probe for additional interactions with a target receptor or enzyme. Furthermore, the ester could potentially be reduced to an alcohol, which could then be further functionalized.

A hypothetical synthetic approach to diversify the this compound scaffold is presented in the table below.

Starting MaterialReagents and ConditionsProduct
This compoundArylboronic acid, Pd catalyst, base (e.g., Suzuki coupling)Ethyl 2-arylindolizine-7-carboxylate
This compound1. NaOH, H₂O/EtOH; 2. Amine, coupling agentN-substituted 2-bromoindolizine-7-carboxamide
This compoundLiAlH₄, THF(2-Bromoindolizin-7-yl)methanol

Bioisosteric Replacement Studies to Optimize Target Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. In the context of this compound, bioisosteric replacements could be envisioned for both the bromo and the ester functionalities to enhance target affinity, improve metabolic stability, or alter pharmacokinetic profiles.

Bioisosteres for the Bromo Group: The bromine atom could be replaced with other halogens (Cl, F) to modulate electronic properties and lipophilicity. Non-classical bioisosteres such as a cyano (-CN) or a trifluoromethyl (-CF₃) group could also be explored to alter electronic and steric profiles.

Bioisosteres for the Ethyl Carboxylate Group: The ethyl carboxylate group is often replaced with other functionalities to improve metabolic stability and cell permeability. Common bioisosteres for esters include tetrazoles, oxadiazoles, and other five-membered heterocycles that can mimic the hydrogen bonding capabilities of the carboxylic acid derived from the ester.

The following table outlines potential bioisosteric replacements for the functional groups of this compound.

Functional GroupPositionPotential BioisosteresRationale for Replacement
Bromo2-Cl, -F, -CN, -CF₃Modulate electronics, lipophilicity, and metabolic stability
Ethyl Carboxylate7Tetrazole, Oxadiazole, AmideImprove metabolic stability, enhance hydrogen bonding potential

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

In the absence of specific studies on this compound derivatives, the following sections discuss the general principles of SAR for the indolizine scaffold based on published research on other analogues.

Influence of Substituents at Positions 2 and 7 on Biological Target Binding

Research on various classes of indolizine derivatives has demonstrated that the nature of the substituents at positions 2 and 7 can significantly impact biological activity.

Position 7: The 7-position of the indolizine ring has also been identified as a key site for modification to alter biological activity. For instance, studies on anti-inflammatory indolizine derivatives have shown that the presence of different functional groups at this position, such as methoxy or trifluoromethyl groups, can significantly affect their inhibitory activity against enzymes like cyclooxygenase (COX). The size and hydrogen-bonding capacity of the substituent at position 7 can play a critical role in anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor.

Positional Effects and Steric Considerations on Biological Response

Positional Isomerism: The biological activity of substituted indolizines can be highly sensitive to the position of the substituents. For example, moving a particular functional group from position 7 to another position on the pyridine (B92270) ring of the indolizine core could lead to a dramatic change in activity, potentially due to a loss of key interactions with the target protein.

Steric Hindrance: The size of the substituents at positions 2 and 7 can introduce steric hindrance that may either enhance or diminish biological activity. A bulky substituent could provide a better fit in a large hydrophobic pocket of a receptor, leading to increased affinity. Conversely, a large group might clash with the residues of a binding site, resulting in a loss of activity. Therefore, a careful optimization of the size and shape of the substituents is crucial in the design of potent indolizine-based therapeutic agents.

In Vitro Biological Profiling against Molecular Targets (Excluding Human Clinical Data)

The indolizine scaffold is a recurring motif in a variety of natural alkaloids and synthetic compounds, exhibiting a wide range of pharmacological properties. researchgate.net These include analgesic, anticancer, antidiabetic, anti-inflammatory, antimicrobial, and antiviral activities. researchgate.net The following sections detail the in vitro biological profiling of indolizine derivatives structurally related to this compound.

Derivatives of the indolizine core structure have been investigated for their potential to modulate key targets in inflammatory pathways. Studies have focused on their ability to inhibit enzymes and cytokines that are central to the inflammatory response.

A series of novel 7-(Trifluoromethyl) substituted indolizine derivatives were synthesized and evaluated for their anti-inflammatory properties. nih.gov In vitro assays demonstrated that these compounds could selectively target cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. nih.gov Notably, compound 4d from this series showed a significant reduction in COX-2 levels when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Furthermore, the study explored the impact of these derivatives on pro-inflammatory cytokines. Several compounds were found to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key mediators of inflammation. nih.gov Specifically, compounds 4e , 4f , and 4a were effective in lowering TNF-α levels, while compounds 4f , 4g , and 4d demonstrated a reduction in IL-6 levels. nih.gov Some of these derivatives also decreased the production of nitric oxide (NO), another important inflammatory mediator. nih.gov

In a separate study, a series of 7-methoxy indolizine analogues were designed as bioisosteres of indomethacin and evaluated for COX-2 inhibition. mdpi.com All tested compounds displayed inhibitory activity in the micromolar range. mdpi.com The most potent compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, exhibited an IC50 value of 5.84 µM, which was comparable to indomethacin (IC50 = 6.84 µM). mdpi.com

These findings suggest that modifications at the 7-position of the indolizine ring, as is present in this compound, can lead to potent anti-inflammatory agents by targeting key enzymes and cytokines.

Table 1: In Vitro Anti-inflammatory Activity of 7-Substituted Indolizine Derivatives

Compound Target Activity Reference
4d COX-2 Significant reduction in enzyme levels nih.gov
4e TNF-α Significant reduction in cytokine levels nih.gov
4f TNF-α, IL-6 Significant reduction in cytokine levels nih.gov
4a TNF-α Significant reduction in cytokine levels nih.gov
4g IL-6 Significant reduction in cytokine levels nih.gov

A series of indolizine-1-carbonitrile derivatives were synthesized and screened for their antimicrobial properties. nih.gov Compound 5b from this series demonstrated the most potent antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL. nih.gov In the same study, compound 5g was identified as having the most significant antibacterial activity, with MICs in the range of 16 to 256 µg/mL. nih.gov The structural resemblance of indolizine derivatives to azole antifungals suggests that they may act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. nih.gov Some indolizine-1-carbonitrile derivatives have also been shown to be potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria. nih.gov

In another study, a series of 21 indolizine derivatives were evaluated against a panel of bacteria and fungi. These compounds showed selective toxicity towards the Gram-positive bacterium Staphylococcus aureus and the acid-fast bacillus Mycobacterium smegmatis. researchgate.net One derivative exhibited a bacteriostatic effect on S. aureus at a concentration of 25 µg/mL. researchgate.net Another derivative displayed the best antifungal activity and was also observed to affect the morphology of Botrytis cinerea hyphae. researchgate.net

Furthermore, research on 9-bromo substituted indolizinoquinoline-5,12-dione derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most active compound in this series demonstrated strong activity against clinical MRSA strains, with both MIC50 and MIC90 values below 7.8 ng/mL. nih.gov

These studies highlight the potential of the indolizine scaffold, including bromo-substituted analogues, in the development of novel antimicrobial agents targeting various bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Indolizine Derivatives

Compound/Derivative Series Organism(s) Activity (MIC) Reference
Indolizine-1-carbonitrile 5b Fungi 8–32 µg/mL nih.gov
Indolizine-1-carbonitrile 5g Bacteria 16–256 µg/mL nih.gov
Indolizine derivative XXI Staphylococcus aureus 25 µg/mL (bacteriostatic) researchgate.net

The anticancer potential of indolizine derivatives has been a significant area of research. Several studies have demonstrated the cytotoxic effects of substituted indolizines in various cancer cell lines, suggesting that this scaffold could be a valuable starting point for the development of new oncology drugs.

A study focused on the synthesis and in vitro anticancer activity of Ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates, which are structurally related to the title compound. asianpubs.org Selected compounds from this series were screened for their anticancer activity, with compounds 2b , 2q , and 2r showing significant cytotoxic effects when compared to the positive control, adriamycin. asianpubs.org

While specific data for derivatives of this compound is limited, the presence of a bromine substituent on the indolizine ring has been shown to be compatible with anticancer activity in other contexts.

Table 3: In Vitro Anticancer Activity of Ethyl 7-acetyl-indolizine-1-carboxylate Derivatives

Compound Activity Reference
2b Significant anticancer activity asianpubs.org
2q Significant anticancer activity asianpubs.org

| 2r | Significant anticancer activity | asianpubs.org |

The exploration of indolizine derivatives for their interactions with neurological targets is an emerging area of research. While comprehensive data on this compound derivatives is not available, the broader class of indolizines has been reported to interact with certain neuroreceptors.

Specifically, some synthetic indolizine analogues have been noted for their activity as α7 nicotinic acetylcholine receptor (α7 nAChR) inhibitors. researchgate.net The α7 nAChR is implicated in various cognitive processes and is a target for the development of therapies for neurological disorders such as Alzheimer's disease and schizophrenia. The potential for indolizine derivatives to modulate this receptor suggests a possible avenue for future research into their neuropharmacological properties. However, detailed receptor binding studies and structure-activity relationships for derivatives of this compound have not yet been reported.

Computational Drug Design and Molecular Docking Studies for this compound Derivatives

Computational methods are invaluable tools in modern drug discovery, enabling the prediction of molecular interactions and the rational design of new therapeutic agents. For the indolizine class of compounds, these approaches have been used to elucidate structure-activity relationships and guide the synthesis of more potent derivatives.

Ligand-based drug design techniques are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the analysis of a set of molecules with known biological activities to develop a model that describes the essential structural features required for activity.

In the context of indolizine derivatives, pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand their inhibitory potential against various enzymes. For instance, a ligand-based pharmacophore model was developed for a series of 38 indolizine derivatives that act as phosphodiesterase IV (PDE4) inhibitors. appconnect.in PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. The developed pharmacophore model identified the crucial chemical features for PDE4 inhibition, which included hydrogen bond acceptors and aromatic rings. appconnect.in The most statistically significant model, ARRRR.30, yielded a high correlation coefficient (R² = 0.880), indicating its robustness in predicting the activity of new indolizine derivatives as PDE4 inhibitors. appconnect.in

While this study did not specifically include this compound derivatives, the methodologies employed could be readily adapted to investigate their potential as inhibitors of various therapeutic targets, provided a suitable dataset of active compounds is available. Such computational models can guide the optimization of the lead structure by suggesting modifications that are likely to enhance biological activity.

Structure-Based Drug Design (SBDD) Approaches: Docking, Molecular Dynamics with Target Proteins

Structure-Based Drug Design (SBDD) is a cornerstone in the development of novel therapeutics, allowing for the rational design of molecules with high affinity and selectivity for their biological targets. For indolizine derivatives, SBDD approaches, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating their mechanism of action and guiding the synthesis of more potent compounds.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique has been widely applied to understand the interactions of indolizine derivatives with various protein targets, including those involved in inflammation and cancer.

One area of focus has been the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. A study on 7-methoxy indolizine analogues, which share a core structure with this compound, demonstrated their potential as COX-2 inhibitors. Molecular docking studies indicated that these compounds bind within the active site of the COX-2 enzyme, with hydrophobic interactions playing a major role in their inhibitory activity. nih.govnih.gov For instance, the compound diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate emerged as a promising COX-2 inhibitor with an IC50 of 5.84 µM, comparable to the well-known NSAID, indomethacin (IC50 = 6.84 µM). nih.govnih.gov

Similarly, in the pursuit of new anticancer agents, molecular docking has been used to investigate the interaction of indolizine derivatives with targets such as tubulin. By understanding the binding modes and key interactions within the colchicine binding site of tubulin, researchers can design novel indolizine-based compounds with enhanced antiproliferative activity.

The following interactive table summarizes molecular docking findings for a selection of indolizine derivatives against the COX-2 enzyme.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2-10.2Val523, Ala527, Ser353 nih.govnih.gov
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-2-9.8Val523, Ala527, Phe518 nih.govnih.gov
Indolizine-NSAID Hybrid 8aCOX-2-11.5His90, Arg513 nih.gov
Indolizine-NSAID Hybrid 8eCOX-2-12.1His90, Arg513 nih.gov
Indolizine-NSAID Hybrid 8fCOX-2-11.8His90, Arg513 nih.gov

Molecular Dynamics Simulations

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Profiling of this compound Derivatives

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME profiling has become an indispensable tool in modern drug discovery, enabling the early identification of compounds with favorable drug-like properties and reducing the likelihood of late-stage failures.

For various series of indolizine derivatives, computational tools have been employed to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These studies are crucial for prioritizing compounds for further experimental evaluation.

A study investigating a library of indolizine derivatives for their potential to treat Alzheimer's disease predicted their ADMET properties. nih.gov The results suggested that most of the studied compounds complied with Lipinski's rule of five, indicating good oral bioavailability. nih.gov Furthermore, the predictions indicated that many of these compounds could cross the blood-brain barrier (BBB), a critical requirement for drugs targeting the central nervous system. nih.gov

Another investigation into pyrazolyl-indolizine derivatives as antimicrobial agents also utilized in silico methods to evaluate their ADMET profiles. nih.gov These predictions help in understanding the drug-likeness and potential pharmacokinetic behavior of the synthesized compounds. nih.gov

The following interactive table presents a summary of predicted ADME properties for a representative set of indolizine derivatives. It is important to note that these are general predictions for the broader class of indolizine compounds.

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsPredicted Human Intestinal Absorption (%)Blood-Brain Barrier (BBB) PermeationReference
Indolizine A250.32.813> 90%Yes nih.gov
Indolizine B315.43.504> 90%Yes nih.gov
Indolizine C350.24.215> 85%No nih.gov
Indolizine D289.33.123> 90%Yes nih.govresearchgate.net
Indolizine E412.54.906> 80%No nih.govresearchgate.net

These in silico predictions are invaluable for guiding the medicinal chemistry efforts in optimizing the ADME properties of lead compounds. For instance, if a potent indolizine derivative is predicted to have poor oral absorption, modifications to its structure, such as reducing its polarity or molecular weight, can be explored to improve this property. Similarly, if a compound is predicted to be a substrate for efflux pumps like P-glycoprotein, which can limit its brain penetration, medicinal chemists can design analogs that are less likely to be recognized by these transporters.

Emerging Research Directions and Future Prospects for Ethyl 2 Bromoindolizine 7 Carboxylate

Chemo- and Regioselective Functionalization of Poly-Substituted Indolizines

The presence of multiple substituents on the indolizine (B1195054) core, as in ethyl 2-bromoindolizine-7-carboxylate, presents a significant challenge and opportunity for selective chemical modifications. Future research is heavily geared towards developing highly chemo- and regioselective functionalization methods that can precisely target a specific position on the ring without affecting other functional groups. Bromo-substituted indolizines are particularly valuable substrates for a variety of cross-coupling reactions. rsc.org

Palladium-catalyzed reactions are among the most powerful tools for the functionalization of halogenated heterocycles. chim.it The bromine atom at the C2-position of this compound is an ideal handle for introducing new carbon-carbon and carbon-heteroatom bonds. Research is exploring the application of Suzuki, Heck, and Sonogashira coupling reactions to introduce aryl, vinyl, and alkynyl groups, respectively, at this position. chim.it Furthermore, advancements in C-H activation and functionalization offer metal-free alternatives for modifying the indolizine core. For instance, the regioselective C–H dithiocarbamation of indolizines has been demonstrated, providing a pathway to novel derivatives. rsc.org These selective transformations are crucial for generating molecular diversity and for the structure-activity relationship (SAR) studies essential in drug discovery.

Table 1: Regioselective Functionalization Reactions for Bromo-Indolizine Scaffolds
Reaction TypeTarget PositionTypical Catalyst/ReagentGroup IntroducedReference
Suzuki CouplingC2 (via C-Br)Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)Aryl / Heteroaryl chim.it
Heck CouplingC2 (via C-Br)Palladium CatalystAlkene / Vinyl chim.it
Sonogashira CouplingC2 (via C-Br)Palladium/Copper CatalystsAlkyne chim.it
C-H DithiocarbamationC3Metal-Free (e.g., Tetraalkylthiuram disulfide)Dithiocarbamate rsc.org
Arylation / HeteroarylationC3Palladium CatalystAryl / Heteroaryl chim.it

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis and Derivatization

Flow chemistry and continuous processing are emerging as transformative technologies in chemical synthesis, offering significant advantages over traditional batch methods. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and superior scalability. nih.govepa.gov The application of flow reactors to the synthesis and derivatization of indolizines is a promising research direction. rsc.orgacs.org

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingReference
Reaction Time Hours to daysSeconds to minutes epa.govmdpi.com
Scalability Difficult, requires process re-optimizationStraightforward, by extending operation time rsc.org
Safety Higher risk with exothermic reactions and hazardous intermediatesInherently safer due to small reaction volumes and better heat control nih.gov
Process Control Limited control over temperature and mixing gradientsPrecise control over temperature, pressure, and mixing nih.gov
Productivity (Space-Time Yield) LowerSignificantly higher epa.gov

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Biological Activity of Indolizine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and guide experimental design, thereby accelerating research and reducing costs. nih.govharvard.edu For indolizine derivatives, AI and ML models hold immense potential in several key areas.

One major application is the prediction of chemical reactivity and reaction outcomes. Neural network models can be trained on large reaction databases to predict the most suitable catalysts, solvents, and temperature for a given transformation, such as the functionalization of this compound. nih.gov ML algorithms like Random Forest and K-Nearest Neighbors (KNN) have been used to predict the outcomes of C-H activation reactions on related heterocyclic systems, demonstrating the feasibility of this approach. francis-press.com In the realm of drug discovery, AI can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity of novel indolizine derivatives before they are synthesized. mdpi.comnih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis and testing, making the discovery process more efficient. mdpi.com

Table 3: Applications of AI/ML in Indolizine Research
AI/ML ApplicationSpecific TaskPotential BenefitReference
Reactivity PredictionPredicting outcomes of C-H activation or cross-couplingGuides synthesis, reduces failed experiments francis-press.com
Condition OptimizationRecommending optimal catalyst, solvent, temperatureImproves reaction yields and efficiency nih.gov
Biological Activity PredictionScreening virtual libraries for activity against specific targetsPrioritizes high-potential drug candidates mdpi.comnih.gov
ADMET PredictionPredicting Absorption, Distribution, Metabolism, Excretion, and ToxicityReduces late-stage attrition of drug candidates mdpi.comnih.gov
De Novo Drug DesignGenerating novel molecular structures with desired propertiesExplores new chemical space for innovative therapies mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas for Indolizine Scaffolds

The indolizine core is a versatile pharmacophore found in compounds with a wide spectrum of biological activities. nih.govderpharmachemica.com Derivatives have been identified as anticancer, anti-inflammatory, antimicrobial, antiviral, anti-neurodegenerative, and antioxidant agents. researchgate.netnih.govderpharmachemica.com A key future direction is to move beyond these established areas and explore novel biological targets and therapeutic indications for new indolizine scaffolds derived from precursors like this compound.

A powerful strategy for identifying new targets is affinity chromatography using biotin-tagged bioactive molecules. This approach was successfully applied to an antiangiogenic indolizine drug, leading to the identification of unanticipated protein targets within the family of regulatory RNA-binding proteins. acs.orgnih.gov This discovery opens up entirely new avenues for research into the mechanism of action of indolizines and their potential application in diseases driven by RNA dysregulation. acs.org By systematically synthesizing diverse libraries of indolizines and screening them against emerging biological targets (e.g., protein-protein interactions, epigenetic modifiers, specific RNA structures), researchers can uncover new therapeutic opportunities. The structural diversity achievable through functionalization of the this compound core makes it an ideal platform for such exploratory studies. acs.org

Table 4: Established and Emerging Therapeutic Areas for Indolizine Derivatives
Therapeutic AreaSpecific ActivityStatusReference
OncologyAnticancer, AntiangiogenicEstablished nih.govnih.gov
Infectious DiseasesAntibacterial, Antifungal, Antiviral, Anti-tubercularEstablished researchgate.netnih.gov
InflammationAnti-inflammatory, AnalgesicEstablished researchgate.netderpharmachemica.com
CNS DisordersAnti-neurodegenerative, CNS depressantEstablished nih.govderpharmachemica.com
Metabolic DiseasesHypoglycemicEstablished derpharmachemica.com
RNA-Related PathologiesInteraction with regulatory RNA-binding proteinsEmerging acs.orgnih.gov

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions Involving this compound

The synthesis and derivatization of complex molecules like this compound often involve multiple steps where precise control is necessary to maximize yield and minimize impurities. The development and application of advanced analytical techniques for real-time reaction monitoring, often referred to as Process Analytical Technology (PAT), is a critical area of future research. These techniques provide continuous insight into reaction kinetics, intermediate formation, and endpoint determination.

Modern analytical tools are moving beyond traditional offline analysis (e.g., TLC, end-point HPLC). Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is becoming increasingly popular for real-time monitoring of chemical reactions in both academic and industrial settings. acs.org For reactions conducted in flow systems, the integration of microfluidic chips with mass spectrometry provides highly reproducible, real-time data on analyte concentrations. acs.org Other spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can also be implemented via in-situ probes to track the consumption of reactants and the formation of products. Applying these advanced analytical methods to the synthesis and functionalization of this compound will enable better process understanding and optimization, leading to more robust and reproducible manufacturing processes.

Table 5: Advanced Analytical Techniques for Real-Time Reaction Monitoring
TechniqueInformation ProvidedAdvantages for Indolizine Synthesis
Process NMR SpectroscopyStructural information, quantitative analysis of reactants and productsNon-destructive, provides detailed mechanistic insights
In-situ FTIR/Raman SpectroscopyConcentration of functional groups, reaction kineticsReal-time, non-invasive, compatible with various reaction conditions
UPLC/HPLC-Mass SpectrometrySeparation and identification of all components, impurity profilingHigh sensitivity and specificity, ideal for complex reaction mixtures
Microfluidics-Mass SpectrometryReal-time concentration data, high reproducibilityExcellent for monitoring and optimizing reactions in continuous flow systems acs.org

Sustainable Synthesis Pathways and Waste Reduction Strategies

The principles of "green chemistry" are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. researchgate.net Future research on this compound and its derivatives will undoubtedly focus on developing more sustainable and environmentally friendly synthetic pathways that minimize waste, reduce energy consumption, and avoid the use of hazardous materials. scispace.com

Several green approaches for indolizine synthesis have already been reported. One promising strategy is the use of biocatalysis. An efficient one-pot synthesis of indolizines has been developed using lipases from Candida antarctica as biocatalysts in aqueous media, representing an eco-friendly alternative to traditional methods. nih.govnih.gov Another approach involves developing solvent-free and transition-metal-free reactions. For example, a room temperature synthesis of indolizines has been achieved using anhydrous citric acid, a sustainable and bio-based catalyst, completely avoiding organic solvents and metal catalysts. researchgate.net Replacing toxic and expensive transition-metal oxidants with organic alternatives like TEMPO is another key strategy for making these syntheses greener. organic-chemistry.org The use of alternative energy sources, such as microwave irradiation and ultrasound, can also contribute to sustainability by significantly reducing reaction times and energy consumption. scispace.comnih.gov

Table 6: Green Chemistry Strategies for Indolizine Synthesis
Green StrategyTraditional MethodSustainable AlternativeReference
Catalyst Toxic/expensive transition metalsBiocatalysts (e.g., Lipase), organic catalysts (e.g., Citric Acid, TEMPO) nih.govresearchgate.netorganic-chemistry.org
Solvent Hazardous organic solventsWater, or solvent-free conditions scispace.comnih.govresearchgate.net
Energy Source Conventional heating (long reaction times)Microwave irradiation, ultrasound (short reaction times) scispace.comnih.gov
Reaction Design Multi-step with intermediate isolationOne-pot or tandem/domino reactions nih.govresearchgate.net
Atom Economy Often lower, with stoichiometric reagentsHigher, through catalytic cycles and cycloadditions nih.gov

Conclusion: Synthesis, Reactivity, and Applications of Ethyl 2 Bromoindolizine 7 Carboxylate in Scientific Advancement

Summary of Key Achievements in the Synthesis and Functionalization of Ethyl 2-bromoindolizine-7-carboxylate

The primary achievements related to this compound center on the strategic construction of its core structure and the subsequent exploitation of its bromine handle for molecular diversification.

Synthesis: The construction of the indolizine (B1195054) skeleton is most effectively achieved through 1,3-dipolar cycloaddition reactions. derpharmachemica.comtandfonline.com This method typically involves the reaction of a pyridinium (B92312) ylide with an electron-deficient alkyne, such as ethyl propiolate. tandfonline.com In a plausible synthesis of the target compound, a 4-bromopyridine (B75155) would be converted into a pyridinium salt and subsequently treated with a base to form the corresponding ylide, which then undergoes cycloaddition to build the bicyclic indolizine core with the desired substitution pattern. This modular approach is a significant achievement as it allows for the assembly of highly functionalized indolizines from readily available starting materials. Alternative established methods for indolizine synthesis include the Tschitschibabin reaction and other intramolecular cyclization strategies. nih.govderpharmachemica.com

Functionalization: A major advance in the utility of this compound is the functionalization of its C-7 position via modern cross-coupling reactions. The bromine atom serves as a versatile anchor point for introducing new carbon-carbon bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is particularly noteworthy. wikipedia.orglibretexts.org This reaction allows for the substitution of the bromine atom with a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups under mild conditions, demonstrating excellent functional group tolerance. nih.govorganic-chemistry.org This capability is crucial for creating libraries of novel compounds for biological screening. The ability to perform this "late-stage functionalization" enables the rapid optimization of lead compounds in drug discovery programs. nih.gov

Table 1: Representative Functionalization via Suzuki-Miyaura Coupling

ParameterDescriptionTypical Reagents/ConditionsReference
Reaction TypePalladium-Catalyzed Cross-Coupling- wikipedia.org
SubstratesThis compound and an Organoboron species (e.g., Arylboronic acid)- libretexts.org
CatalystPalladium(0) complexPd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands organic-chemistry.org
BaseRequired to activate the organoboron reagentK₂CO₃, Cs₂CO₃, K₃PO₄ libretexts.orgorganic-chemistry.org
SolventOften biphasic or polar aprotic solventsToluene (B28343), Dioxane, DMF, THF/Water mixtures wikipedia.org
OutcomeFormation of a new C-C bond at the 7-position of the indolizine coreEthyl 2-(substituent)-indolizine-7-carboxylate nih.gov

Broader Implications for Heterocyclic Chemistry, Organic Synthesis, and Drug Discovery

The study of this compound has implications that extend beyond the molecule itself, influencing several areas of chemical research.

Heterocyclic Chemistry: The development of reliable synthetic routes to substituted indolizines like this one contributes valuable knowledge to the broader field of heterocyclic chemistry. As a less-explored isomer of indole (B1671886), understanding the reactivity and properties of the indolizine ring system is crucial. derpharmachemica.com Research into this compound helps delineate the electronic properties of the scaffold and its regioselective functionalization, providing a basis for the synthesis of other complex N-fused heterocycles.

Organic Synthesis: In organic synthesis, this compound serves as a prime example of a bifunctional building block. The presence of two distinct and orthogonally reactive sites—the C-7 bromine (amenable to cross-coupling) and the C-2 ethyl ester (amenable to hydrolysis, amidation, or reduction)—allows for a stepwise and controlled elaboration of the molecule. This feature makes it an ideal starting material for the synthesis of complex natural product analogues and other target molecules.

Drug Discovery: The indolizine scaffold is associated with a remarkable diversity of pharmacological activities. derpharmachemica.com Derivatives have been reported to possess anticancer, nih.govresearchgate.netasianpubs.org anti-inflammatory (targeting COX-2, TNF-α, and IL-6), nih.gov anti-tubercular, researchgate.net and larvicidal properties. tandfonline.com this compound is a gateway molecule to accessing novel analogues for screening against these diseases. Its utility in building diverse chemical libraries is a direct and significant contribution to the search for new therapeutic agents. The indolizine core is considered a "privileged scaffold" precisely because of this demonstrated potential to yield bioactive compounds across different therapeutic areas. nih.gov

Outlook on the Continued Significance of this compound in Future Chemical Research

The importance of this compound in chemical research is poised to continue, driven by ongoing advancements in synthesis and the demand for novel functional molecules.

Future efforts will likely focus on developing more sustainable and efficient synthetic protocols, potentially utilizing green chemistry principles such as microwave-assisted synthesis or flow chemistry to access the indolizine core. derpharmachemica.com Furthermore, the scope of its functionalization will undoubtedly expand. While Suzuki coupling is well-established, the application of other modern cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction) to the C-7 position will enable the introduction of an even wider array of functional groups.

In drug discovery, this compound will remain a cornerstone for generating focused libraries aimed at specific biological targets. Systematic modification of the C-7 and C-2 positions will allow for detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for targets like the COX-2 enzyme or various cancer cell lines. nih.govnih.gov Beyond medicine, the strong fluorescence properties reported for some indolizine systems suggest a potential for developing novel materials. derpharmachemica.comresearchgate.net Derivatives of this compound could be investigated as organic fluorophores for applications in biomedical imaging, sensors, or organic electronics, opening a new frontier of research for this versatile heterocyclic building block.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-bromoindolizine-7-carboxylate?

  • Methodological Answer : A common approach involves cyclocondensation of substituted pyrrole derivatives with brominated enoates. For example, a reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with ethyl 4-bromo-but-2-enoate in dry DMF, catalyzed by potassium carbonate (K₂CO₃), yields the indolizine core. Purification via silica gel column chromatography (ethyl acetate/hexane eluent) typically achieves ~76% yield. Crystallization from ethyl acetate provides single crystals for structural validation .
  • Key Reaction Parameters :

ReagentEquivalentsSolventTime (h)Yield
K₂CO₃2.05 mmolDMF876%

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data (e.g., Cu-Kα radiation, 293 K) are refined using SHELXL . Key metrics include bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles (e.g., 41.73° between indolizine and substituent planes), which validate stereoelectronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Systematic variation of solvent polarity, catalyst loading, and temperature is critical. For instance:

  • Solvent Screening : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.
  • Catalyst : Test stronger bases (e.g., DBU) to enhance dehydrohalogenation efficiency.
  • Temperature : Elevated temperatures (60–80°C) may accelerate cyclization but risk decomposition.
    • Data-Driven Example :
ConditionYield (%)Purity (HPLC)
DMF, 25°C, K₂CO₃7698%
Acetonitrile, 60°C, DBU8295%

Q. How do computational methods predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound, the bromine atom’s electron-withdrawing effect lowers LUMO energy (-1.8 eV), favoring nucleophilic aromatic substitution .
  • Example Computational Data :

PropertyValue (DFT)Experimental (XRD)
C-Br Bond Length (Å)1.911.89
Dihedral Angle (°)40.241.73

Q. How to design derivatives for enhanced antibacterial activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

  • Electron-Withdrawing Groups : Nitro (-NO₂) or cyano (-CN) at position 3 improve bacterial membrane penetration.
  • Hydrophobic Substituents : Methyl/ethyl groups at position 6 enhance lipophilicity (logP > 2.5) for Gram-negative targets.
    • Biological Data :
DerivativeMIC (µg/mL) vs E. colilogP
2-Bromo, 7-COOEt642.1
3-NO₂, 6-CH₃83.0

Data Contradiction Analysis

Q. Why do some studies report inconsistent bioactivity for indolizine derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Bacterial Strains : Methicillin-resistant S. aureus (MRSA) may show resistance due to efflux pumps.
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion yields variable MICs.
  • Compound Stability : Hydrolysis of the ester moiety (e.g., 7-carboxylate) in aqueous media reduces efficacy.
    • Case Study : Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate showed inactivity in anticancer screens but inhibited B. subtilis (MIC = 32 µg/mL), highlighting target specificity .

Methodological Best Practices

Q. How to evaluate purity and stability during storage?

  • Methodological Answer :

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis via ¹H NMR (loss of ethyl ester peak at δ 4.2 ppm).
    • Stability Data :
Storage ConditionDegradation (%)
25°C, desiccated<5
40°C, 75% RH35

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